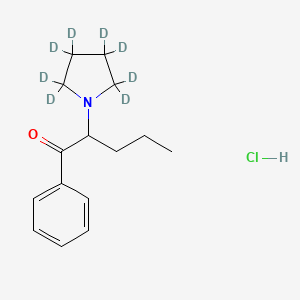

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

描述

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class. It is a deuterated analog of alpha-Pyrrolidinopentiophenone, commonly known as alpha-PVP. This compound is primarily used as an analytical reference material in scientific research and forensic applications. It is known for its stimulant properties and is often studied for its effects on the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves the introduction of deuterium atoms into the alpha-Pyrrolidinopentiophenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the non-deuterated alpha-Pyrrolidinopentiophenone, followed by the incorporation of deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves large-scale chemical synthesis in specialized facilities. The process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in bulk quantities and is subjected to rigorous testing to meet international standards for analytical reference materials.

化学反应分析

Types of Reactions

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is widely used in scientific research for various applications:

Chemistry: As an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-Pyrrolidinopentiophenone.

Biology: Studying the metabolic pathways and biological effects of cathinone derivatives.

Medicine: Researching the pharmacological properties and potential therapeutic uses of stimulant compounds.

Industry: Used in forensic toxicology to detect and quantify the presence of alpha-Pyrrolidinopentiophenone in biological samples.

作用机制

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system, producing effects similar to those of other stimulants like cocaine and methylphenidate. The compound primarily targets the norepinephrine and dopamine transporters, disrupting their normal function and leading to increased neurotransmitter activity.

相似化合物的比较

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is unique due to its deuterated structure, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Alpha-Pyrrolidinopentiophenone (alpha-PVP): The non-deuterated analog with similar stimulant properties.

Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another cathinone derivative with a shorter carbon chain.

Alpha-Pyrrolidinopropiophenone (alpha-PPP): A related compound with a different carbon chain length.

Alpha-Pyrrolidinohexiophenone (alpha-PHP): A cathinone derivative with a longer carbon chain.

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) stands out due to its use as a certified reference material, providing accurate and reliable data in analytical and forensic research.

生物活性

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride), commonly referred to as α-PVP, is a synthetic cathinone that has garnered attention due to its potent psychoactive effects and associated health risks. This article explores its biological activity, pharmacological properties, and related case studies, providing a comprehensive overview based on diverse sources of information.

Overview of Alpha-Pyrrolidinopentiophenone (α-PVP)

α-PVP is structurally similar to other stimulant drugs such as cocaine and amphetamines, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action involves the inhibition of monoamine transporters, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in heightened locomotor activity and euphoria, akin to the effects observed with traditional stimulants .

α-PVP exhibits a robust pharmacological profile characterized by its ability to inhibit the uptake of neurotransmitters:

- Dopamine Transporter (DAT) : IC50 values range from 12.8 nM to 205 nM.

- Norepinephrine Transporter (NET) : IC50 values between 4.2 nM and 20 nM.

- Serotonin Transporter (SERT) : Much less effective, with IC50 values exceeding 10,000 nM .

The selective inhibition of DAT and NET contributes to its stimulant effects while minimizing serotonin involvement, which is significant in differentiating α-PVP from other stimulants like MDMA.

Biological Activity

The biological activity of α-PVP can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Increases locomotor activity and induces euphoria. |

| Cardiovascular Effects | Can lead to hypertension, tachycardia, and potential myocardial infarction due to vasoconstriction. |

| Neurotoxic Effects | Impairs mitochondrial function in skeletal muscle cells, leading to ATP depletion and cell damage. |

| Psychological Effects | Users report feelings of stimulation and euphoria; however, some experience anxiety or paranoia. |

Case Report: Acute Ischemic Stroke

A notable case involved a Finnish male patient who experienced an acute ischemic stroke following the recreational use of α-PVP. The patient presented with right-sided hemiparesis after injecting α-PVP. Imaging studies revealed ischemic lesions in the left cerebral hemisphere, suggesting that the drug's vasoconstrictive properties may have precipitated the stroke .

This case highlights the potential neurological risks associated with α-PVP use, particularly in vulnerable populations or those with pre-existing health conditions.

Forensic Analysis

A forensic study analyzed twenty-one cases involving α-PVP between 2012 and 2015. The findings indicated a range of adverse effects including severe agitation, hallucinations, and cardiovascular complications. The study emphasized the need for awareness regarding the dangers of synthetic cathinones like α-PVP in recreational contexts .

Toxicological Implications

Research indicates that α-PVP can lead to significant toxicological effects:

- Cellular Damage : Exposure to α-PVP has been shown to compromise cell membrane integrity and increase oxidative stress markers in C2C12 myoblasts .

- Respiratory Issues : Users report respiratory difficulties, including shallow breathing and diaphragm paralysis .

- Psychiatric Symptoms : Reports include severe anxiety, paranoia, and psychosis following use .

属性

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-ZYCXDBHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。